bis(3-chlorophenyl) hydrogen phosphate
Overview
Description
Bis(3-chlorophenyl) hydrogen phosphate: is an organophosphorus compound with the molecular formula C₁₂H₉Cl₂O₄P It is characterized by the presence of two 3-chlorophenyl groups attached to a central phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chlorophenyl) hydrogen phosphate typically involves the reaction of 3-chlorophenol with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction proceeds as follows:
Step 1: 3-chlorophenol is reacted with phosphorus oxychloride in the presence of a base such as pyridine or triethylamine.
Step 2: The reaction mixture is heated to facilitate the formation of bis(3-chlorophenyl) phosphate.
Step 3: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(3-chlorophenyl) hydrogen phosphate can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: The compound can be reduced under specific conditions to form corresponding phosphites.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed.
Major Products Formed:
Oxidation: Formation of 3-chloroquinone derivatives.
Reduction: Formation of bis(3-chlorophenyl) phosphite.
Substitution: Formation of substituted phenyl phosphates.
Scientific Research Applications
Chemistry: Bis(3-chlorophenyl) hydrogen phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds.
Biology: In biological research, it is used to study the effects of organophosphorus compounds on enzymatic activities and cellular processes.
Industry: In the industrial sector, this compound is used in the manufacture of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of bis(3-chlorophenyl) hydrogen phosphate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit the activity of certain enzymes by phosphorylating their active sites, leading to altered cellular functions. The molecular targets include enzymes involved in signal transduction and metabolic pathways.
Comparison with Similar Compounds
- Bis(4-chlorophenyl) hydrogen phosphate
- Bis(2-chlorophenyl) hydrogen phosphate
- Bis(3-bromophenyl) hydrogen phosphate
Comparison: Bis(3-chlorophenyl) hydrogen phosphate is unique due to the position of the chlorine atoms on the phenyl rings, which influences its reactivity and interaction with biological molecules. Compared to its analogs, it may exhibit different levels of activity and specificity in various applications.
Properties
IUPAC Name |
bis(3-chlorophenyl) hydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2O4P/c13-9-3-1-5-11(7-9)17-19(15,16)18-12-6-2-4-10(14)8-12/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJQLIQGZQDAGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OP(=O)(O)OC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307364 | |
Record name | BIS(3-CHLOROPHENOXY)PHOSPHINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00307364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79850-87-6 | |
Record name | NSC190817 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | BIS(3-CHLOROPHENOXY)PHOSPHINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00307364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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